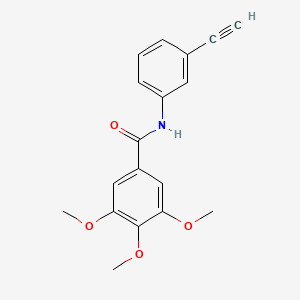![molecular formula C19H28ClN3O2 B4792153 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4792153.png)
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide
Vue d'ensemble
Description
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide, commonly known as CIBA-34715, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and is primarily used as a research tool in various scientific fields.
Mécanisme D'action
The exact mechanism of action of CIBA-34715 is not fully understood, and further research is needed to elucidate its molecular targets and pathways.
3. Combination Therapy: CIBA-34715 may have synergistic effects when combined with other therapeutic agents, and further research is needed to explore its potential in combination therapy.
Conclusion:
CIBA-34715 is a small molecule compound that has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies, particularly in the areas of cancer research, neurodegenerative diseases, and cardiovascular diseases. Further research is needed to determine its potential as a therapeutic agent in humans, as well as to elucidate its mechanism of action and explore its potential in combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
CIBA-34715 has a number of advantages and limitations for lab experiments. Some of the key advantages include:
1. Potent activity: CIBA-34715 has been shown to exhibit potent activity in preclinical studies, making it a valuable tool for researchers.
2. Versatility: CIBA-34715 can be used in a wide range of scientific fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases.
3. Limited availability: CIBA-34715 is not widely available and can be difficult to obtain, which may limit its use in some experiments.
Orientations Futures
There are a number of future directions for research on CIBA-34715. Some of the key areas of focus include:
1. Clinical Trials: CIBA-34715 has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
2.
Applications De Recherche Scientifique
CIBA-34715 has been extensively studied for its potential therapeutic applications in various scientific fields. Some of the key areas of research include:
1. Cancer Research: CIBA-34715 has been shown to exhibit potent anti-cancer activity in preclinical studies. It works by inhibiting the activity of a protein called PIM-1, which is overexpressed in many types of cancer.
2. Neurodegenerative Diseases: CIBA-34715 has been shown to have neuroprotective effects in preclinical studies. It works by reducing inflammation and oxidative stress in the brain, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Diseases: CIBA-34715 has been shown to have cardioprotective effects in preclinical studies. It works by reducing inflammation and improving cardiac function, which are key factors in the development of cardiovascular diseases such as heart failure and myocardial infarction.
Propriétés
IUPAC Name |
N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O2/c1-13(2)11-18(24)21-16-12-15(20)5-6-17(16)22-7-9-23(10-8-22)19(25)14(3)4/h5-6,12-14H,7-11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUADOSLFJMQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)Cl)N2CCN(CC2)C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4792074.png)


![N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide](/img/structure/B4792090.png)
![3-fluoro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4792097.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4792099.png)
![5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4792103.png)
![N,N'-[1,3-phenylenebis(methylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4792109.png)
![7-[1,2-dichloro-2-(2-chloro-5-pyrimidinyl)vinyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B4792116.png)
![2-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4792144.png)
![2-cyano-N-(2-ethylphenyl)-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]acrylamide](/img/structure/B4792148.png)

![N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B4792159.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4792173.png)
